molecular formula C12H19N5O2 B11388834 1-[2-(diethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

1-[2-(diethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11388834
M. Wt: 265.31 g/mol
InChI Key: KHVHEXBOZKSGHE-UHFFFAOYSA-N
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Description

1-[2-(DIETHYLAMINO)ETHYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a compound that belongs to the class of purine derivatives. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a purine ring system substituted with a diethylaminoethyl group and a methyl group.

Preparation Methods

The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves several steps. One common method is the reaction of 3-methylxanthine with 2-chloro-N,N-diethylethylamine in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[2-(DIETHYLAMINO)ETHYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the diethylaminoethyl group, using reagents like alkyl halides or acyl chlorides. These reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

1-[2-(DIETHYLAMINO)ETHYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has numerous scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group allows the compound to interact with various receptors and enzymes, potentially modulating their activity. The purine ring system is known to interact with nucleic acids and proteins, influencing cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

1-[2-(DIETHYLAMINO)ETHYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can be compared with other similar compounds, such as:

    Caffeine: Both compounds contain a purine ring system, but caffeine lacks the diethylaminoethyl group.

    Theophylline: Similar to caffeine, theophylline also has a purine ring but differs in its substitution pattern.

    Aminophylline: This compound is a complex of theophylline and ethylenediamine, used for its bronchodilator effects.

The uniqueness of 1-[2-(DIETHYLAMINO)ETHYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H19N5O2

Molecular Weight

265.31 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-3-methyl-7H-purine-2,6-dione

InChI

InChI=1S/C12H19N5O2/c1-4-16(5-2)6-7-17-11(18)9-10(14-8-13-9)15(3)12(17)19/h8H,4-7H2,1-3H3,(H,13,14)

InChI Key

KHVHEXBOZKSGHE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(=O)C2=C(N=CN2)N(C1=O)C

Origin of Product

United States

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